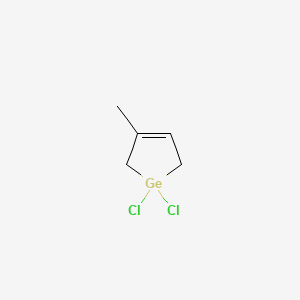
1,1-Dichloro-3-methylgermacyclopenta-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-3-methylgermacyclopenta-3-ene is a chemical compound with the molecular formula C5H8Cl2Ge It is a member of the germacyclopentene family, which are organogermanium compounds characterized by a five-membered ring structure containing germanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-methylgermacyclopenta-3-ene typically involves the reaction of germanium tetrachloride with an appropriate organic precursor under controlled conditions. One common method involves the use of 3-methyl-1-butyne as the organic precursor. The reaction is carried out in the presence of a catalyst, such as a palladium complex, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-3-methylgermacyclopenta-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-3-methylgermacyclopenta-3-ene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of advanced materials, such as semiconductors and specialty polymers.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-3-methylgermacyclopenta-3-ene involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophiles, such as proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, including modulation of enzyme activity and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichlorogermacyclopentane: Similar structure but lacks the methyl group.
1,1-Dichloro-3-ethylgermacyclopenta-3-ene: Similar structure with an ethyl group instead of a methyl group.
1,1-Dichloro-3-phenylgermacyclopenta-3-ene: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
1,1-Dichloro-3-methylgermacyclopenta-3-ene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, leading to differences in its interactions with other molecules compared to similar compounds.
Eigenschaften
CAS-Nummer |
5764-77-2 |
|---|---|
Molekularformel |
C5H8Cl2Ge |
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
1,1-dichloro-3-methyl-2,5-dihydrogermole |
InChI |
InChI=1S/C5H8Cl2Ge/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3 |
InChI-Schlüssel |
ZLQIKAGEULOQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC[Ge](C1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
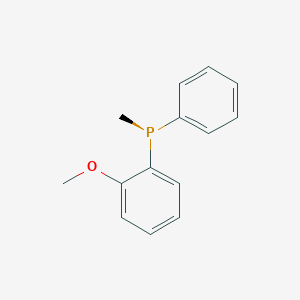
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

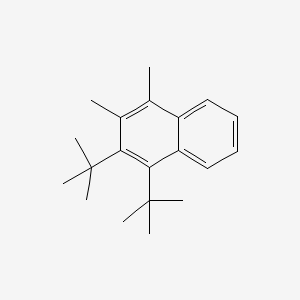
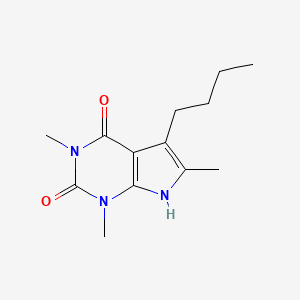
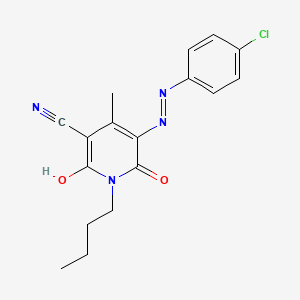
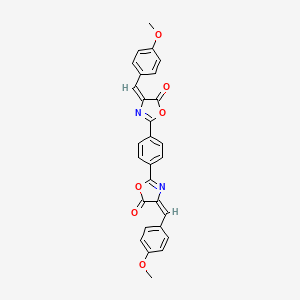
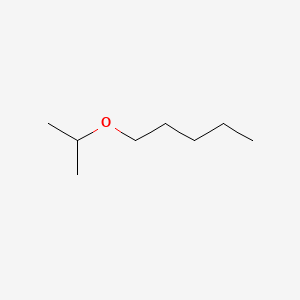
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)

![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
